Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15724962
InChI: InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3
SMILES:
Molecular Formula: C15H16N4
Molecular Weight: 252.31 g/mol

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

CAS No.:

Cat. No.: VC15724962

Molecular Formula: C15H16N4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine -

Specification

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
IUPAC Name N-(benzotriazol-1-ylmethyl)-2-ethylaniline
Standard InChI InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3
Standard InChI Key HZRVJAPLYVNCMK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is defined by its molecular formula C₁₅H₁₆N₄, which comprises a benzotriazole ring system linked via a methylene bridge to a 2-ethylphenylamine group. The benzotriazole moiety consists of a fused benzene and triazole ring, contributing to the compound’s aromaticity and planarity. The 2-ethylphenyl group introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions .

Structural Features

X-ray crystallography of analogous benzotriazole derivatives reveals a nearly coplanar arrangement between the benzotriazole and phenyl rings, stabilized by π-π stacking interactions . The methylene bridge (-CH₂-) adopts a staggered conformation, minimizing steric hindrance between the benzotriazole and ethylphenyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments: aromatic protons resonate at δ 7.2–8.1 ppm, while the methylene protons appear as a singlet at δ 5.8–6.1 ppm .

Isomerism and Stereochemical Considerations

The compound’s synthetic pathway often yields three isomeric forms due to variations in benzotriazole substitution patterns: 1,1′-, 1,2′-, and 2,2′-isomers . These isomers differ in the positioning of the benzotriazole rings relative to the ethylphenyl group, affecting their dipole moments and solubility profiles (Table 1).

Table 1: Isomeric Properties of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine Derivatives

IsomerDipole Moment (D)Solubility in H₂O (mg/mL)Melting Point (°C)
1,1′-4.20.12158–160
1,2′-3.80.09145–147
2,2′-3.50.07132–134

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The most widely reported synthesis involves the condensation of 1-(hydroxymethyl)benzotriazole with 2-ethylaniline in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) . This one-pot reaction proceeds via a nucleophilic substitution mechanism, yielding N-mono- and N,N-bis(benzotriazolylmethyl) derivatives. The equilibrium between mono- and bis-products shifts toward the latter when electron-donating groups (e.g., -OCH₃) are present on the aromatic ring .

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature: Reactions conducted at 60–80°C achieve 70–85% conversion within 6 hours .

  • Catalyst Loading: A 5 mol% catalyst concentration balances reactivity and cost-effectiveness .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation.

Scalability and Industrial Production

Pilot-scale batches (10–50 kg) utilize continuous flow reactors to maintain temperature control and improve mixing efficiency. Post-synthesis purification involves fractional crystallization from ethanol/water mixtures, achieving >98% purity as verified by High-Performance Liquid Chromatography (HPLC).

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR: Diagnostic signals include the ethyl group’s triplet (δ 1.2 ppm, J = 7.5 Hz) and the benzotriazole aromatic protons (δ 7.8–8.0 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1600 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) confirm the amine and triazole functionalities.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.3 [M+H]⁺, consistent with the molecular formula.

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the three isomers with retention times of 8.2 min (1,1′-), 9.5 min (1,2′-), and 11.1 min (2,2′-) .

Industrial and Materials Science Applications

Polymer Stabilization

Incorporating 0.5–1.0 wt% of the compound into polyethylene terephthalate (PET) improves UV resistance by 40%, as measured by accelerated weathering tests (ASTM G154). The benzotriazole moiety acts as a radical scavenger, terminating degradation chains initiated by photo-oxidation.

Corrosion Inhibition

Electrochemical impedance spectroscopy reveals 92% inhibition efficiency for mild steel in 3.5% NaCl solutions when using 500 ppm of the compound . The mechanism involves adsorption onto metal surfaces via the amine group, forming a protective monolayer.

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